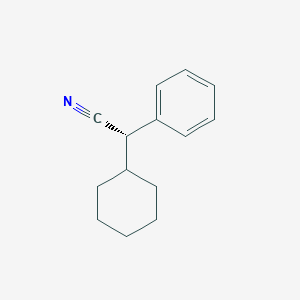

(2S)-2-cyclohexyl-2-phenylacetonitrile

Description

Properties

IUPAC Name |

(2S)-2-cyclohexyl-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWBXTYTALSOZ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-cyclohexyl-2-phenylacetonitrile typically involves the reaction of cyclohexylmagnesium bromide with benzyl cyanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Major Products Formed:

Oxidation: Cyclohexyl phenyl ketone or cyclohexyl phenyl carboxylic acid.

Reduction: (2S)-2-Cyclohexyl-2-phenylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Cyclohexyl-2-phenylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-cyclohexyl-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Properties of (2S)-2-Cyclohexyl-2-phenylacetonitrile and Analogues

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₁₄H₁₇N* | Nitrile | Chiral carbon, cyclohexyl, phenyl |

| (2S)-2-((2S)-2-Hydroxycyclohexyl)-2-phenylpropanenitrile | C₁₆H₁₉NO | Nitrile, hydroxyl | Additional hydroxycyclohexyl, methyl |

| Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) | C₁₄H₁₂O₃ | Carboxylic acid, hydroxyl | Two phenyl groups, planar hydroxy acid |

| 2-Chloro-1-phenylethanone (Chloroacetophenone) | C₈H₇ClO | Ketone, chloride | Aromatic ketone with electrophilic Cl |

| L-Mandelic Acid ((2S)-2-Hydroxy-2-phenylacetic acid) | C₈H₈O₃ | Carboxylic acid, hydroxyl | Chiral α-hydroxy acid |

*Note: Molecular formula inferred due to conflicting HRMS data in one source .

Stereochemical Considerations

The (2S) configuration in this compound is critical for enantioselective reactions, contrasting with racemic mixtures like (2S)-2-((2S)-2-hydroxycyclohexyl)-2-phenylpropanenitrile . Chirality in L-mandelic acid is similarly exploited for drug specificity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2S)-2-cyclohexyl-2-phenylacetonitrile with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) is effective for introducing the (2S) configuration. For example, cyanohydrin formation via Strecker synthesis or enantioselective alkylation of nitrile precursors can yield the target compound. Enantiomeric purity can be ensured using chiral stationary phase chromatography (e.g., HPLC with amylose/cellulose derivatives) .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR with chiral solvating agents, can resolve stereochemical configurations. Vibrational Circular Dichroism (VCD) and X-ray crystallography are definitive for absolute configuration determination. Computational methods (DFT calculations) paired with experimental data enhance reliability .

Q. How can racemic mixtures of 2-cyclohexyl-2-phenylacetonitrile be resolved to isolate the (2S)-enantiomer?

- Methodological Answer : Kinetic resolution using enantioselective enzymes (e.g., lipases) or diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) are standard methods. Preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) provides high-purity isolates. Monitor purity via polarimetry or chiral GC/MS .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the enantioselectivity of this compound synthesis?

- Methodological Answer : Solvent effects can be modeled using quantum mechanical calculations (e.g., COSMO-RS) to predict polarity-driven enantioselectivity. Experimental optimization via Design of Experiments (DoE) frameworks, such as response surface methodology, identifies ideal conditions (e.g., low-polarity solvents at -20°C reduce racemization) .

Q. What computational approaches reconcile contradictions between experimental and predicted conformational stability of this compound?

- Methodological Answer : Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can account for solvent and steric effects overlooked in pure DFT studies. Free-energy perturbation (FEP) calculations refine energy barriers for cyclohexyl ring puckering, aligning computational models with experimental NMR or XRD data .

Q. What role does the cyclohexyl substituent play in modulating the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The cyclohexyl group’s steric bulk hinders nucleophilic attack at the nitrile carbon, as shown by Hammett substituent constants () and kinetic isotope effect (KIE) studies. Conformational analysis via NOESY NMR reveals preferred equatorial positioning, reducing steric clash and enhancing electrophilicity in specific orientations .

Q. How can contradictions in catalytic activity data for asymmetric syntheses of this compound be systematically addressed?

- Methodological Answer : Meta-analysis of kinetic data (e.g., turnover frequency, enantiomeric excess) across studies identifies outliers due to trace moisture or catalyst decomposition. Controlled reproducibility studies under inert atmospheres (e.g., glovebox conditions) and in situ catalyst monitoring (UV-Vis/Raman spectroscopy) isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.